molecular formula C8H5ClO4S B14850501 3,5-Diformylbenzenesulfonyl chloride

3,5-Diformylbenzenesulfonyl chloride

Cat. No.: B14850501
M. Wt: 232.64 g/mol
InChI Key: BGYCJFADLYMFGU-UHFFFAOYSA-N
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Description

3,5-Diformylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H5ClO4S. It is a derivative of benzenesulfonyl chloride, featuring two formyl groups at the 3 and 5 positions on the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diformylbenzenesulfonyl chloride can be synthesized through the sulfonation of 3,5-diformylbenzene followed by chlorination. The typical synthetic route involves the following steps:

    Sulfonation: 3,5-Diformylbenzene is treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

    Chlorination: The resulting sulfonic acid derivative is then chlorinated using thionyl chloride (SOCl2) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diformylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.

    Oxidation and Reduction: The formyl groups can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) are used in the presence of a base such as pyridine.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Carboxylic Acids and Alcohols: Formed from the oxidation and reduction of formyl groups, respectively.

Scientific Research Applications

3,5-Diformylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in the modification of biomolecules, such as proteins and peptides, for studying their structure and function.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-diformylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate derivatives, respectively. The formyl groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

    3,5-Dibromobenzenesulfonyl Chloride: Similar in structure but with bromine atoms instead of formyl groups.

    3,5-Dimethylbenzenesulfonyl Chloride: Features methyl groups instead of formyl groups.

    Benzenesulfonyl Chloride: The parent compound without any substituents on the benzene ring.

Uniqueness: 3,5-Diformylbenzenesulfonyl chloride is unique due to the presence of formyl groups, which provide additional reactivity and versatility in chemical synthesis. The formyl groups can undergo various transformations, making this compound valuable in the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H5ClO4S

Molecular Weight

232.64 g/mol

IUPAC Name

3,5-diformylbenzenesulfonyl chloride

InChI

InChI=1S/C8H5ClO4S/c9-14(12,13)8-2-6(4-10)1-7(3-8)5-11/h1-5H

InChI Key

BGYCJFADLYMFGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C=O)S(=O)(=O)Cl)C=O

Origin of Product

United States

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